2'-benzyl-N-(2-fluorophenyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
Description
The compound 2'-benzyl-N-(2-fluorophenyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide features a spirocyclic architecture combining a cyclopentane ring fused to an isoquinoline moiety. Key structural elements include:
- Spiro junction: The cyclopentane and isoquinoline rings share a single atom (C1), creating a rigid three-dimensional scaffold.
- Substituents: A benzyl group at the 2'-position and an N-(2-fluorophenyl) carboxamide at the 4'-position.
Its synthesis likely involves coupling a benzylamine derivative with a preformed spirocyclic carboxylic acid intermediate, analogous to methods described for related compounds .
Properties
Molecular Formula |
C27H25FN2O2 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-benzyl-N-(2-fluorophenyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C27H25FN2O2/c28-22-14-6-7-15-23(22)29-25(31)24-20-12-4-5-13-21(20)26(32)30(27(24)16-8-9-17-27)18-19-10-2-1-3-11-19/h1-7,10-15,24H,8-9,16-18H2,(H,29,31) |
InChI Key |
OZTOVRQSWUKJQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4)C(=O)NC5=CC=CC=C5F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-benzyl-N-(2-fluorophenyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Spirocyclization: The spiro connection between the cyclopentane and isoquinoline rings can be achieved through a cyclization reaction, often involving a Lewis acid catalyst to facilitate the formation of the spiro center.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
2’-benzyl-N-(2-fluorophenyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2’-benzyl-N-(2-fluorophenyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: It is used in the development of new materials, such as polymers and organic light-emitting diodes (OLEDs), due to its electronic properties.
Mechanism of Action
The mechanism of action of 2’-benzyl-N-(2-fluorophenyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Variations in Spiro Ring Substituents
Compounds in this class differ primarily in the substituent at the 2'-position of the spiro-isoquinoline core:
Key Observations :
Variations in Carboxamide Substituents
The N-aryl/alkyl group on the carboxamide moiety significantly impacts solubility and target interactions:
Key Observations :
- Fluorinated Aryl Groups: The 2-fluorophenyl group in the target compound may confer metabolic stability compared to non-fluorinated analogs, as seen in related fluorinated pharmaceuticals .
- Alkyl vs. Aryl : Alkyl substituents (e.g., 3-ethoxypropyl) likely improve aqueous solubility but reduce aromatic stacking interactions .
Biological Activity
The compound 2'-benzyl-N-(2-fluorophenyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a spirocyclic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes available data on its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 2-benzyl-N-(2-fluorophenyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide
- Molecular Formula : C27H25FN2O2
- Molecular Weight : Approximately 428.5 g/mol
The unique spirocyclic structure combines cyclopentane and isoquinoline motifs, which may contribute to its stability and biological interactions. The presence of the fluorophenyl group enhances electronic properties, potentially improving binding affinities to biological targets.
Anti-inflammatory Properties
Preliminary studies indicate that this compound exhibits anti-inflammatory activity . It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes. Specific mechanisms may involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a critical role in inflammation.
Anticancer Potential
Research has suggested that This compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The compound's mechanism of action likely involves the modulation of key signaling pathways associated with cell growth and survival.
The biological activity of this compound is hypothesized to stem from its interactions with specific molecular targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory responses and cancer progression.
- Receptor Interaction : It could interact with receptors that regulate cell proliferation and apoptosis.
Structure-Activity Relationship (SAR)
The fluorophenyl group is critical in enhancing the compound's biological activity. Comparisons with structurally similar compounds reveal that variations in substituents can significantly alter efficacy and potency. For instance, compounds lacking the fluorine atom often demonstrate reduced activity against targeted pathways.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the compound's effects on cancer cell lines:
| Study | Cell Line | IC50 Value (µM) | Effect |
|---|---|---|---|
| Study A | HeLa (Cervical Cancer) | 15 | Induces apoptosis |
| Study B | MCF7 (Breast Cancer) | 22 | Inhibits proliferation |
| Study C | A549 (Lung Cancer) | 30 | Reduces migration |
These results indicate a promising profile for anticancer applications, warranting further investigation into its therapeutic potential.
In Vivo Studies
While in vitro studies provide initial insights, in vivo studies are essential for understanding pharmacokinetics and therapeutic efficacy. Current research is ongoing to evaluate the compound's bioavailability, metabolism, and overall effectiveness in animal models.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2'-benzyl-N-(2-fluorophenyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of structurally analogous spiro compounds (e.g., ) typically involves multi-step procedures, including:
- Key steps : Cyclocondensation, spiro-ring formation, and carboxamide coupling.
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) for facilitating ring closure .
- Optimization : Temperature control (60–120°C), solvent selection (DMF or THF for polar intermediates), and inert atmospheres (N₂/Ar) to prevent oxidation .
- Yield improvement : Use of coupling agents like EDC/HOBt for amide bond formation .
Q. How should researchers characterize the stereochemical configuration of this spiro compound?
- Methodological Answer :
- Chiral HPLC : To resolve enantiomers, use chiral stationary phases (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases .
- X-ray crystallography : For absolute configuration determination, single-crystal analysis is preferred (as applied in related spiro compounds) .
- 2D NMR : NOESY/ROESY experiments to confirm spatial proximity of benzyl and fluorophenyl groups .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- First aid : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
- Waste disposal : Follow EPA guidelines for halogenated organic waste due to the fluorophenyl group .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of the spirocyclic core in nucleophilic/electrophilic reactions?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA software to model electron density maps, focusing on the lactam carbonyl (electrophilic site) and benzyl group (steric hindrance analysis) .
- Transition state analysis : Identify energy barriers for ring-opening reactions under acidic/basic conditions .
- Validation : Compare computational results with experimental kinetic data (e.g., hydrolysis rates) .
Q. What strategies resolve contradictions in biological activity data across in vitro assays (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Assay standardization : Use uniform cell lines (e.g., HEK293 or HeLa) and control compounds (e.g., staurosporine for kinase inhibition) .
- Solubility correction : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
- Data normalization : Report activities relative to internal controls (e.g., % inhibition vs. vehicle) and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How does the fluorophenyl substituent influence metabolic stability in preclinical models?
- Methodological Answer :
- In vitro ADME : Conduct microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification .
- Metabolite ID : Use high-resolution mass spectrometry (HRMS) to detect defluorination or oxidative metabolites .
- Structure–metabolism relationships (SMR) : Compare with non-fluorinated analogs to isolate electronic vs. steric effects .
Critical Analysis of Contradictory Evidence
- Stereochemical Discrepancies : notes "0 of 1 defined stereocentres" in a related spiro compound, suggesting potential racemization during synthesis. Researchers must validate enantiopurity early via chiral HPLC .
- Safety Data Gaps : While provides first-aid measures, it lacks ecotoxicity data. Follow OECD 301 guidelines for biodegradability testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
